molecular formula C14H17N3O3S B11174241 2-ethoxy-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

2-ethoxy-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11174241
M. Wt: 307.37 g/mol
InChI Key: CEECKXYLHNOMKD-UHFFFAOYSA-N
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Description

2-ethoxy-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2-ethoxybenzoyl chloride with 5-(ethoxymethyl)-1,3,4-thiadiazole-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent product quality and yield while minimizing the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy groups in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-ethoxy-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-ethoxy-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific structural features, such as the presence of both ethoxy and thiadiazole groups

Properties

Molecular Formula

C14H17N3O3S

Molecular Weight

307.37 g/mol

IUPAC Name

2-ethoxy-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C14H17N3O3S/c1-3-19-9-12-16-17-14(21-12)15-13(18)10-7-5-6-8-11(10)20-4-2/h5-8H,3-4,9H2,1-2H3,(H,15,17,18)

InChI Key

CEECKXYLHNOMKD-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NN=C(S1)NC(=O)C2=CC=CC=C2OCC

Origin of Product

United States

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